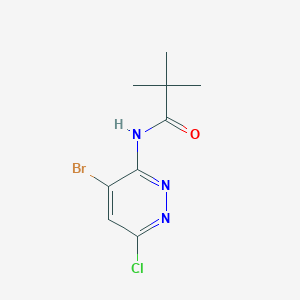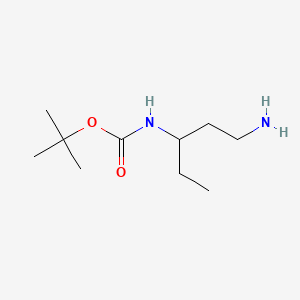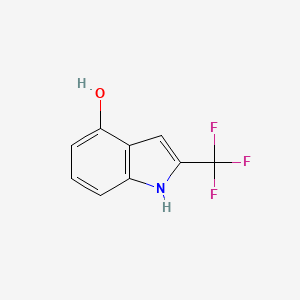
2-(trifluoromethyl)-1H-indol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1H-indol-4-ol is a compound that combines the indole structure with a trifluoromethyl group. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and materials .
Méthodes De Préparation
The synthesis of 2-(trifluoromethyl)-1H-indol-4-ol can be achieved through various methods. One efficient method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)-1H-indol-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1H-indol-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(trifluoromethyl)-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)-1H-indol-4-ol can be compared with other similar compounds, such as:
Trifluoromethylated indoles: These compounds share the trifluoromethyl group but may differ in the position of the group on the indole ring.
Fluorinated indoles: These compounds contain fluorine atoms but not necessarily the trifluoromethyl group.
Non-fluorinated indoles: These compounds lack fluorine atoms and may have different properties and applications.
The uniqueness of this compound lies in its combination of the indole structure with the trifluoromethyl group, which imparts specific properties that are valuable in various applications .
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-6(13-8)2-1-3-7(5)14/h1-4,13-14H |
Clé InChI |
GDOWSDZUKGLJET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)


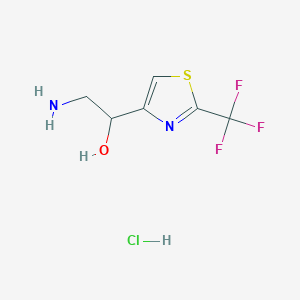
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
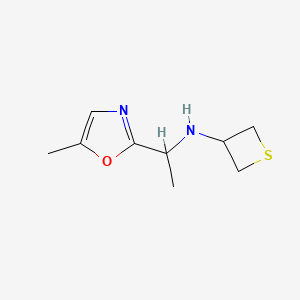
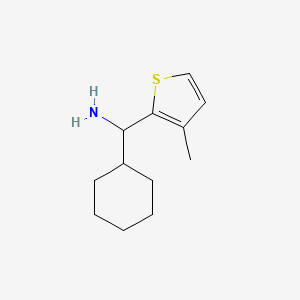
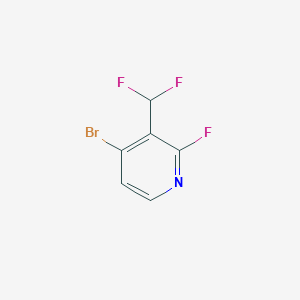
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
